molecular formula C30H33NO4 B12452830 2-(4-ethylphenyl)-2-oxoethyl N-[(4-butylphenyl)carbonyl]phenylalaninate

2-(4-ethylphenyl)-2-oxoethyl N-[(4-butylphenyl)carbonyl]phenylalaninate

Cat. No.: B12452830
M. Wt: 471.6 g/mol
InChI Key: QAUSDQBNGMHRCZ-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-2-oxoethyl N-[(4-butylphenyl)carbonyl]phenylalaninate is a complex organic compound with a unique structure that includes phenylalanine, a common amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-butylphenyl)carbonyl]phenylalaninate typically involves multiple steps. One common method includes the reaction of 4-ethylbenzaldehyde with phenylalanine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 4-butylbenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2-oxoethyl N-[(4-butylphenyl)carbonyl]phenylalaninate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

2-(4-ethylphenyl)-2-oxoethyl N-[(4-butylphenyl)carbonyl]phenylalaninate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-butylphenyl)carbonyl]phenylalaninate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propanyl N-{(4-ethylphenyl)[isopropyl(N-{[(2-methyl-2-propanyl)oxy]carbonyl}seryl)amino]acetyl}phenylalaninate: Similar structure but different substituents.

    N-(2-ethylphenyl)-4-isobutylbenzenesulfonamide: Similar aromatic structure but different functional groups.

    N-(4-butylphenyl)-2-thiophenecarboxamide: Similar aromatic structure but different heterocyclic component.

Uniqueness

2-(4-ethylphenyl)-2-oxoethyl N-[(4-butylphenyl)carbonyl]phenylalaninate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C30H33NO4

Molecular Weight

471.6 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-[(4-butylbenzoyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C30H33NO4/c1-3-5-9-23-14-18-26(19-15-23)29(33)31-27(20-24-10-7-6-8-11-24)30(34)35-21-28(32)25-16-12-22(4-2)13-17-25/h6-8,10-19,27H,3-5,9,20-21H2,1-2H3,(H,31,33)

InChI Key

QAUSDQBNGMHRCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)CC

Origin of Product

United States

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